N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is a complex organic compound with potential pharmacological applications. It belongs to a class of compounds that exhibit significant biological activity, particularly in the field of medicinal chemistry. The compound is characterized by its unique molecular structure, which incorporates multiple heterocycles and functional groups.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which offer it for research purposes. The availability may vary based on the supplier and region.
N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is classified as an organic compound and falls under the category of carboxamides. Its structure suggests potential applications as a pharmaceutical agent due to the presence of imidazole and pyrimidine moieties.
The synthesis of N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide typically involves multi-step synthetic pathways that may include:
Technical details regarding specific reagents, conditions (temperature, pressure), and yields would vary based on the exact synthetic route chosen.
The molecular structure of N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can be represented using various structural formulas such as:
C(C(C(C(C(C1=CC=CC=C1)C(N)=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N
The compound's molecular formula is , with a molecular weight of approximately 372.46 g/mol.
N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can participate in various chemical reactions typical for carboxamides:
Technical details such as reaction conditions (solvent choice, temperature) are crucial for optimizing yields.
The mechanism of action for N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data suggests that compounds with similar structures may act as inhibitors or modulators in biochemical pathways related to cardiovascular or neurological functions. Further studies would be necessary to elucidate its precise mechanism.
The physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point would need experimental determination.
N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide has potential applications in:
Further research will expand its potential applications in various scientific fields.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3